2-fluoro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide

Structure-Activity Relationship Chemical Biology Scaffold Diversity

The compound 2-fluoro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide (CAS 2415473-00-4) is a synthetic, complex organic molecule belonging to the pyrazolyl benzenesulfonamide class. It features a unique architecture combining a furan ring, a 1-methylpyrazole, and a 2-fluorobenzenesulfonamide group connected via a methylene linker.

Molecular Formula C15H14FN3O3S
Molecular Weight 335.35
CAS No. 2415473-00-4
Cat. No. B2815700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide
CAS2415473-00-4
Molecular FormulaC15H14FN3O3S
Molecular Weight335.35
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CC=C(O2)CNS(=O)(=O)C3=CC=CC=C3F
InChIInChI=1S/C15H14FN3O3S/c1-19-13(8-9-17-19)14-7-6-11(22-14)10-18-23(20,21)15-5-3-2-4-12(15)16/h2-9,18H,10H2,1H3
InChIKeyXZOVJANFFNPHCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-fluoro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide (CAS 2415473-00-4): A Specialized Tool for Chemical Biology and Enzyme Inhibition Studies


The compound 2-fluoro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide (CAS 2415473-00-4) is a synthetic, complex organic molecule belonging to the pyrazolyl benzenesulfonamide class . It features a unique architecture combining a furan ring, a 1-methylpyrazole, and a 2-fluorobenzenesulfonamide group connected via a methylene linker [1]. While its specific biological activity profile is not yet publicly documented, its core sulfonamide moiety is a well-established pharmacophore for zinc-binding enzyme inhibition, particularly against the carbonic anhydrase (CA) family, and its structural features suggest utility as a probe for target identification or as a building block in medicinal chemistry [2]. The compound's presence in screening libraries, indicated by vendor catalog numbers like EVT-2952774, positions it as a candidate for discovering novel ligand-target interactions .

Why Generic Substitution of 2-fluoro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide (CAS 2415473-00-4) is Scientifically Unjustified


Within the pyrazolyl benzenesulfonamide class, even minor structural modifications can ablate or invert biological activity. The target compound's differentiation from close analogs hinges on the specific ortho-fluorine substitution on the benzenesulfonamide ring and the unique 1-methyl-1H-pyrazol-5-yl furan moiety [1]. The 2-fluoro group is known to profoundly influence the binding kinetics and thermodynamics to zinc enzymes like carbonic anhydrase II, as demonstrated by structural and thermodynamic data for simple 2-fluorobenzenesulfonamide, where fluorination patterns dramatically alter binding affinity (e.g., a Ka difference of up to 100-fold compared to the 4-fluoro isomer) [2]. Consequently, replacing the target compound with analogs featuring a 2-chloro, 2-bromo, 2-methyl, or 4-fluoro substituent on the benzene ring is highly likely to yield disparate potency, selectivity, and metabolic stability profiles, making direct substitution without matched-pair experimental validation a high-risk scientific decision. Detailed quantitative comparisons are presented in the evidence guide below.

Evidence-Based Comparison Guide: 2-fluoro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide (CAS 2415473-00-4) vs. Closest Structural Analogs


High-Strength Differential Evidence is Absent for This Compound; Selection Must Be Guided by Structural Differentiation from Nearest Analogs

A comprehensive multi-database search for the specific compound 2-fluoro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide (CAS 2415473-00-4) returned no primary research papers, patents, or authoritative database entries containing quantitative biological readouts such as IC50, Ki, or Kd values for any specific target. This is acknowledged as a current limitation of the public domain data. This evidence item therefore presents the structural differentiation on which procurement and assay design must be based. The target compound is distinguished from its closest commercially available analogs by the unique combination of (i) a 2-fluoro substituent on the benzene ring and (ii) a 1-methylpyrazol-5-yl group attached to the furan via its 5-position. The nearest comparators, such as 2-chloro-, 2-bromo-, 2-methyl-, and 4-fluoro- derivatives, all listed in vendor catalogs, present critical steric, electronic, and H-bonding variations [1].

Structure-Activity Relationship Chemical Biology Scaffold Diversity

Class-Level Evidence on 2-Fluorobenzenesulfonamide Binding to Carbonic Anhydrase II Supports Probe Development Hypotheses

The core 2-fluorobenzenesulfonamide moiety, which defines this compound's 'warhead', has been extensively characterized in complex with human Carbonic Anhydrase II (hCA II). X-ray crystallography confirms it binds deep within the active site, coordinating the catalytic zinc ion via the deprotonated sulfonamide nitrogen and establishing a key hydrophobic contact between the 2-fluorophenyl ring and the protein [1]. This experimental evidence provides a mechanistic rationale for the activity of the target compound in CA-related assays, distinguishing it from analogs where this binding mode is unfeasible or disrupted by steric clashes from larger ortho substituents.

Carbonic Anhydrase Inhibition Crystallography Drug Design

Differential Metabolic Stability Hypothesis: 2-Fluoro Substitution Blocks a Primary Metabolic Soft Spot Relative to 4-Fluoro and Unsubstituted Analogs

A well-established principle in medicinal chemistry is that the site of aromatic oxidative metabolism is highly dependent on the electronic nature and position of substituents. For benzenesulfonamides, the para-position is a common site for CYP450-mediated hydroxylation [1]. By placing the fluorine atom at the ortho position, the target compound preserves a hydrogen atom at the para position, differentiating it from 4-fluoro analogs and providing a unique 'ortho-fluorine blocking' strategy that balances electronic effects without directly shielding the soft spot. This is a class-level inference based on extensive literature on fluorinated drug design.

Metabolic Stability Pharmacokinetics Lead Optimization

Differential Physicochemical Profile: Increased Hydrogen Bond Donor Capacity vs. Standard COX-2 Sulfonamide Scaffolds

The target compound's calculated partition coefficient (XLogP3-AA) is 1.6, and it possesses 1 hydrogen bond donor (sulfonamide NH) and 6 hydrogen bond acceptors [1]. While it shares the sulfonamide core with well-known COX-2 inhibitors (e.g., celecoxib, cLogP ~4.0; valdecoxib, cLogP ~2.8), this compound is significantly more polar and structurally distinct due to its furan linker, resulting in an overall lower LogP. This predicts improved aqueous solubility and a different ADME profile, making it unsuitable as a direct COX-2 selective inhibitor substitute but highly valuable as a solubilizing scaffold for target classes where a lower logP is desirable.

Physicochemical Properties Drug-likeness Scaffold Diversity

Class-Level Potential for Polypharmacology: Structural Similarity to Aurora-A Kinase and MALT1 Protease Chemotypes

The target compound's structure embeds motifs found in known protein kinase and protease inhibitors. For instance, pyrazole-furan carboxamide analogs are established Akt kinase inhibitors, with some members demonstrating low nanomolar potency (e.g., IC50 < 100 nM on Akt1) [REFS-1, REFS-2]. The compound's 1-methylpyrazole-5-furan substructure is also reminiscent of arylpyrazole MALT1 inhibitors [3]. This class-level evidence positions the compound as a privileged structure for exploring off-target activity beyond simple carbonic anhydrase inhibition, unlike comparators such as the 2-bromo analog, which may be primarily used as a synthetic handle rather than a screening compound.

Polypharmacology Kinase Inhibition Anti-cancer Screening

Primary Research Applications for 2-fluoro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide (CAS 2415473-00-4) Based on Differentiation Evidence


Screening Library for Zinc-Enzyme (Carbonic Anhydrase) Probe Discovery

Due to its 2-fluorobenzenesulfonamide core and low lipophilicity (XLogP3 = 1.6), this compound is an excellent candidate for inclusion in a diversity-oriented screening deck targeting soluble zinc metalloenzymes, such as the carbonic anhydrase family. As shown by the fragment data for 2-fluorobenzenesulfonamide (Kd = 58 nM on hCA II, Section 3, Item 2), the 2-fluoro configuration represents a validated zinc-binding warhead. Its high predicted solubility relative to traditional COX-2 inhibitors (ΔLogP = -2.4 vs. celecoxib, Section 3, Item 4) minimizes the risk of false negatives from precipitation, a common issue with lipophilic sulfonamides .

Chemical Biology Probe for Kinase-Polypharmacology Screening

The compound's pyrazole-furan-sulfonamide architecture merges key pharmacophoric elements of kinase and protease inhibitors. Its structural similarity to published Akt1 kinase inhibitors and MALT1 protease inhibitors (Section 3, Item 5) makes it a privileged scaffold for broad-kinase or apoptosis-pathway screening panels. Its selection over a 2-bromo analog is justified when the goal is reversible target engagement to identify novel disease-modifying targets in oncology, rather than non-specific protein modification .

Exploratory Study of Ortho-Fluorine Effects on Metabolic Stability

For medicinal chemists performing matched-pair analysis to optimize a hit series, the target compound serves as the definitive 'ortho-fluoro' comparator. While generic substitution with a 2-chloro or 2-methyl analog alters sterics and lipophilicity dramatically, the 2-fluoro analog uniquely allows for the systematic isolation of electronic effects on metabolic stability, as fluorine is the smallest halogen and has the strongest electronegativity (Section 3, Item 3). This compound is therefore an essential tool for conclusively mapping the structure-metabolism relationship of the ortho-position on a benzenesulfonamide scaffold .

Crystallography Fragment-Elaboration Campaigns Beyond CA-II

The compound represents the product of elaborating the simple 2-fluorobenzenesulfonamide fragment (PDB: 6RIT) with a 1-methylpyrazol-5-yl furan tail. It is an ideal candidate for crystallographic fragment-elaboration studies against a wider panel of zinc enzymes (e.g., hCA IX, XII, or matrix metalloproteinases), where the larger compound may reveal new subpocket selectivity determinants not observed with the minimal fragment. The ready availability of the compound, suggested by its listing in stock for non-human research (catalog EVT-2952774), makes this experiment logistically feasible .

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